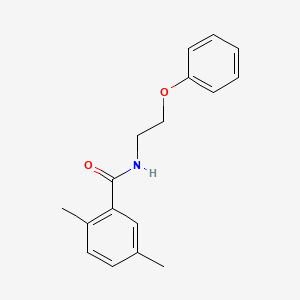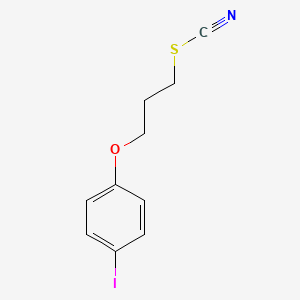
2,5-dimethyl-N-(2-phenoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(2-phenoxyethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as DPBA and has a molecular formula of C18H19NO2. DPBA is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. The compound has a melting point of approximately 130°C and a boiling point of approximately 460°C.
Mécanisme D'action
The mechanism of action of DPBA is not fully understood. However, it has been suggested that DPBA may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. DPBA may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DPBA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DPBA has also been shown to have antioxidant properties, which may protect cells from oxidative damage. In addition, DPBA has been shown to have anti-inflammatory properties, which may reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
DPBA has a number of advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. DPBA is also a fluorescent probe, which makes it useful for the detection of proteins and nucleic acids. However, DPBA has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous environments. In addition, DPBA has a relatively low quantum yield, which may limit its sensitivity for certain applications.
Orientations Futures
There are a number of future directions for the use of DPBA in scientific research. One area of research is the development of new fluorescent probes based on the structure of DPBA. These probes may have improved sensitivity and selectivity for certain targets. Another area of research is the development of new anticancer agents based on the structure of DPBA. These agents may have improved efficacy and reduced toxicity compared to current chemotherapy drugs. Finally, DPBA may be used in the development of new sensors for the detection of metal ions and other analytes. These sensors may have applications in environmental monitoring, food safety, and medical diagnostics.
Conclusion:
In conclusion, DPBA is a unique chemical compound that has a number of scientific research applications. Its synthesis method is relatively straightforward, and it has been shown to have a number of biochemical and physiological effects. DPBA has a number of advantages for lab experiments, but it also has some limitations. There are a number of future directions for the use of DPBA in scientific research, and it is likely to continue to be an important tool for researchers in a variety of fields.
Méthodes De Synthèse
The synthesis of DPBA involves the reaction of 2,5-dimethylaniline with 2-chloroethyl phenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of approximately 120°C for several hours. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or acetic acid. The yield of DPBA is typically around 60-70%.
Applications De Recherche Scientifique
DPBA has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. DPBA has also been used as a ligand for the selective detection of metal ions such as copper and zinc. In addition, DPBA has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(2-phenoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-8-9-14(2)16(12-13)17(19)18-10-11-20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABMWDIVTXXNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B4922377.png)
![1-(cyclopropylmethyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4922381.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B4922385.png)
![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4922388.png)
![6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4922393.png)
![2,4-dichloro-N-{3-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B4922400.png)
![N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4922408.png)
![ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4922421.png)
![1-isopropyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4922436.png)
![1-(2-methylphenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4922458.png)

![1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4922470.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922478.png)
